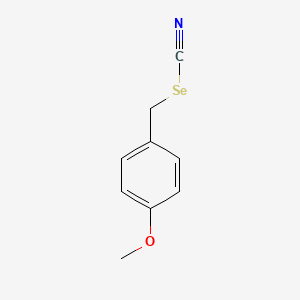
Selenocyanic acid, (4-methoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanic acid, (4-methoxyphenyl)methyl ester is a chemical compound that belongs to the class of organic selenocyanates It is characterized by the presence of a selenocyanate group (-SeCN) attached to a (4-methoxyphenyl)methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenocyanic acid, (4-methoxyphenyl)methyl ester typically involves the reaction of (4-methoxyphenyl)methyl alcohol with selenocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the selenocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Selenocyanic acid, (4-methoxyphenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Various substituted selenocyanates depending on the nucleophile used.
Scientific Research Applications
Selenocyanic acid, (4-methoxyphenyl)methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of selenocyanic acid, (4-methoxyphenyl)methyl ester involves the interaction of the selenocyanate group with various molecular targets. The selenocyanate group can undergo redox reactions, leading to the generation of reactive selenium species that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
Selenocyanic acid, (4-hydroxyphenyl)methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
Selenocyanic acid, (4-methylphenyl)methyl ester: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Selenocyanic acid, (4-methoxyphenyl)methyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable reagent in various applications.
Properties
CAS No. |
72552-08-0 |
|---|---|
Molecular Formula |
C9H9NOSe |
Molecular Weight |
226.14 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl selenocyanate |
InChI |
InChI=1S/C9H9NOSe/c1-11-9-4-2-8(3-5-9)6-12-7-10/h2-5H,6H2,1H3 |
InChI Key |
OTSNVIQOYWBRBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















